![molecular formula C12H14N2O B2986138 3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol CAS No. 956804-29-8](/img/structure/B2986138.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol
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Overview
Description
The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)Benzenemethanol” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The compound has a benzenemethanol group attached to the pyrazole ring, which is substituted at the 3rd and 5th positions with methyl groups .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as NMR spectroscopy and X-ray crystallography . The pyrazole ring is characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Scientific Research Applications
- Planar Stacking Columns : Researchers have explored the existence of planar stacking columns in supramolecular structures using novel 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which include derivatives of our compound . Understanding how small structural changes affect the supramolecular environment is crucial for designing functional materials.
Supramolecular Chemistry and Crystal Engineering
Future Directions
The future directions for research on pyrazole derivatives could include exploring their potential applications in various fields such as medicine, catalysis, and coordination chemistry . Additionally, further studies could focus on developing new synthesis methods and investigating the chemical reactions and mechanisms of action of these compounds.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s known that pyrazole-based ligands can form unique coordination with metal ions, which can be used as a precursor for the development of metalloenzymes .
Biochemical Pathways
Related pyrazole-based ligands have been found to exhibit catalytic activities in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
Factors such as the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts significantly influence the formation of complexes .
Result of Action
Similar compounds have shown catalytic activities in various reactions .
Action Environment
Environmental factors such as the type of solvent and the presence of metal ions can significantly influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
[3-(3,5-dimethylpyrazol-1-yl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-6-10(2)14(13-9)12-5-3-4-11(7-12)8-15/h3-7,15H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJPENYCYFTYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
956804-29-8 |
Source
|
Record name | [3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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